molecular formula C24H22O2 B13739190 2,2'-Diethoxy-1,1'-binaphthyl CAS No. 19491-17-9

2,2'-Diethoxy-1,1'-binaphthyl

Cat. No.: B13739190
CAS No.: 19491-17-9
M. Wt: 342.4 g/mol
InChI Key: JSSLLAYGSDFPEI-UHFFFAOYSA-N
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Description

2,2'-Diethoxy-1,1'-binaphthyl is an atropisomeric compound that serves as a valuable chiral scaffold in scientific research. It is a dialkyl ether derivative of 1,1'-Bi-2-naphthol (BINOL), a molecule renowned for its versatility in asymmetric synthesis and molecular recognition . The binaphthyl core provides a stable chiral environment due to restricted rotation around the central bond, making it and its derivatives indispensable in the development of chiral catalysts and materials . While specific catalytic applications for the diethoxy variant are less documented in recent literature, its structure makes it a prime candidate for use as a chiral ligand or as a precursor for further functionalization. For instance, related 2,2'-dialkoxy binaphthyls can be regioselectively functionalized at the 6,6' or 3,3' positions to create more complex chiral ligands . One documented application of a closely related compound, 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene, involves its use in Suzuki cross-coupling reactions to construct extended chiral molecular architectures, demonstrating the utility of the 2,2'-diethoxy framework in synthesis . Researchers may explore this compound for the preparation of novel chiral ligands for metal complexes, its incorporation into polymers or frameworks for chiral sensing, or as an intermediate in the synthesis of more complex binaphthyl derivatives. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19491-17-9

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-ethoxy-1-(2-ethoxynaphthalen-1-yl)naphthalene

InChI

InChI=1S/C24H22O2/c1-3-25-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26-4-2/h5-16H,3-4H2,1-2H3

InChI Key

JSSLLAYGSDFPEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,2 Diethoxy 1,1 Binaphthyl

Strategies for Enantioselective Synthesis of 2,2'-Diethoxy-1,1'-binaphthyl

The enantioselective synthesis of this compound is typically achieved through a multi-step process that begins with the synthesis of racemic 1,1'-bi-2-naphthol (B31242) (BINOL), followed by optical resolution, and finally, etherification to yield the target enantiomerically pure diethoxy derivative.

The critical step in obtaining enantiomerically pure this compound is the resolution of its precursor, racemic BINOL. Several techniques have been developed to separate the (R)- and (S)-enantiomers of BINOL with high efficiency.

One prominent method involves the formation of diastereomeric complexes with a chiral resolving agent. For instance, N-benzylcinchonidinium chloride can be used to selectively crystallize one enantiomer of BINOL from a racemic mixture. google.comorgsyn.org In a typical procedure, the (R)-BINOL•N-benzylcinchonidinium chloride complex crystallizes from the solution, allowing for its separation. The (S)-BINOL remains in the supernatant. Subsequent treatment of each fraction with hydrochloric acid breaks the complex, yielding the respective enantiomerically pure (R)- and (S)-BINOL. google.comorgsyn.org Recoveries for each enantiomer can be in the range of 85-93% with enantiomeric excess (ee) values greater than 99%. orgsyn.org

Another established resolution strategy involves the formation of diastereomeric phosphate (B84403) esters. Racemic BINOL can be reacted with phosphorus oxychloride to form a cyclic phosphate, which is then resolved by forming salts with chiral alkaloids like cinchonine. orgsyn.org The separated diastereomeric salts are then hydrolyzed to afford the enantiomerically pure BINOL.

Enzymatic resolution offers a green chemistry approach. The dynamic kinetic resolution of 2,2'-dihydroxy-1,1'-biaryls, including BINOL, can be achieved using lipases, such as immobilized Pseudomonas sp. lipoprotein lipase, in combination with a metal catalyst for in situ racemization of the slower reacting enantiomer. mdpi.com This method can produce optically active BINOL derivatives in high yields (up to 98%) and excellent enantioselectivity (up to 98% ee). mdpi.com

Once enantiomerically pure BINOL is obtained, the synthesis of (R)- or (S)-2,2'-diethoxy-1,1'-binaphthyl is a straightforward etherification reaction. This is typically accomplished by treating the resolved BINOL with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium hydroxide. aacmanchar.edu.in

Table 1: Comparison of Resolution Techniques for 1,1'-Bi-2-naphthol (BINOL)
Resolution TechniqueChiral Agent/EnzymeTypical YieldEnantiomeric Excess (ee)Reference
Diastereomeric ComplexationN-benzylcinchonidinium chloride85-93% per enantiomer>99% google.comorgsyn.org
Diastereomeric Phosphate EstersCinchonineHighHigh orgsyn.org
Dynamic Kinetic ResolutionLipase (e.g., Pseudomonas sp.)up to 98%up to 98% mdpi.com

The foundational binaphthyl scaffold of this compound is synthesized through the oxidative coupling of 2-naphthol (B1666908). This reaction typically produces racemic BINOL, which then undergoes resolution.

A common and effective method utilizes iron(III) chloride (FeCl₃) as the oxidizing agent. google.comaacmanchar.edu.in The reaction involves the dimerization of 2-naphthol to form the C-C bond between the two naphthalene (B1677914) units at the 1 and 1' positions. While effective, this method often requires stoichiometric amounts of the iron salt. Catalytic versions have been developed using iron trichloride (B1173362) as a catalyst and hydrogen peroxide as the oxidant, which improves the environmental profile of the synthesis. google.com

Copper-based reagents are also widely employed for the oxidative coupling of 2-naphthols. aacmanchar.edu.in These can include Cu(II)-amine complexes or copper salts supported on materials like Montmorillonite clay, which offers advantages in terms of product isolation. aacmanchar.edu.in The use of chiral copper complexes in the presence of an amine ligand can also lead to the direct asymmetric synthesis of BINOL, albeit often with lower enantioselectivity than that achieved through resolution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a versatile strategy for the synthesis of functionalized binaphthyl systems. acs.orgresearchgate.net While not the primary method for synthesizing the parent this compound, these methods are invaluable for creating derivatives that are not easily accessible through other routes. For example, a palladium/BINAP catalyst system is highly effective for the amination of aryl bromides and triflates, which could be applied to brominated binaphthyl precursors. orgsyn.org

Palladium-catalyzed C-H activation is another powerful tool for the functionalization of the binaphthyl core. acs.orgrsc.org This approach allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the aromatic rings, guided by a directing group.

Regioselective Functionalization of the Binaphthyl Core

The functionalization of the this compound core at specific positions is crucial for its application as a chiral ligand or in functional materials. The electronic properties of the ethoxy groups at the 2,2'-positions play a significant role in directing the regioselectivity of these substitution reactions.

The 3 and 3' positions of the binaphthyl skeleton are ortho to the 2,2'-diethoxy groups. This proximity allows for functionalization through ortho-lithiation (directed metalation). The ether oxygen atoms can coordinate to a strong base like n-butyllithium, directing the deprotonation to the adjacent 3 and 3' carbons. acs.orgnih.govnih.gov

The resulting 3,3'-dilithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents. For example, reaction with trimethyl borate (B1201080) followed by hydrolysis yields the corresponding 3,3'-diboronic acid. researchgate.net This intermediate is a versatile building block for further derivatization via Suzuki cross-coupling reactions, allowing for the introduction of aryl or other organic fragments. acs.org Similarly, quenching the lithiated species with other electrophiles can introduce halogens, silyl (B83357) groups, or carbonyl functionalities.

A general scheme for the functionalization at the 3,3'-positions of a 2,2'-dialkoxy-1,1'-binaphthyl is as follows:

Treatment of the 2,2'-dialkoxy-1,1'-binaphthyl with n-butyllithium and a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent. researchgate.netnih.gov

Reaction of the resulting 3,3'-dilithiobinaphthyl with an appropriate electrophile. researchgate.netnih.gov

This strategy has been employed to synthesize 3,3'-bis(bromomethyl)-2,2'-dimethoxy-1,1'-binaphthyl, a precursor for thiocrown ethers, through a sequence of methylation, ortho-lithiation/formylation, reduction, and bromination. nih.gov

The 6 and 6' positions of the binaphthyl nucleus are para to the 2,2'-diethoxy groups. The electron-donating nature of the ethoxy groups activates the aromatic rings towards electrophilic substitution, with a strong preference for the 6,6'-positions. acs.orgnih.gov

Bromination is a common electrophilic substitution reaction used to functionalize the 6,6'-positions. Treatment of BINOL ethers with bromine in a suitable solvent like dichloromethane (B109758) can lead to the formation of the 6,6'-dibromo derivative in high yield. nih.gov The resulting 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthyl is a key intermediate for further transformations.

The bromine atoms can be converted to other functional groups through various transition metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with arylboronic acids can introduce aryl substituents at the 6,6'-positions. researchgate.net Heck and Sonogashira couplings can be used to introduce vinyl and alkynyl groups, respectively. This has been demonstrated in the synthesis of chiral 6,6'-disubstituted-2,2'-diethoxy-1,1'-binaphthyls with styryl and other vinyl groups. researchgate.net

Furthermore, the 6,6'-dibromo derivative can be converted to the corresponding 6,6'-dichloro compound by reaction with copper(I) chloride. nih.gov This di-chloro derivative can then undergo further electrophilic substitution, for example, at the 4,4'-positions. nih.gov

Table 2: Summary of Regioselective Functionalization of the Binaphthyl Core
PositionMethodologyKey ReagentsIntroduced Functional GroupsReference
3,3'Ortho-lithiationn-BuLi/TMEDA, then Electrophile (e.g., B(OR)₃, DMF)Boronic acids, aldehydes, halogens, etc. acs.orgnih.govresearchgate.netnih.gov
6,6'Electrophilic Aromatic SubstitutionBr₂, CH₂Cl₂Bromine nih.gov
6,6'Suzuki Coupling (from 6,6'-dibromo)Arylboronic acid, Pd catalystAryl groups researchgate.net

Strategic Derivatization for Ligand Design

The axially chiral 1,1'-binaphthyl framework is a privileged scaffold in asymmetric catalysis. acs.org While 1,1'-bi-2-naphthol (BINOL) itself is a prolific ligand, its etherified derivative, this compound, serves as a crucial building block for creating more complex and sterically defined ligands. The ethoxy groups can act as protecting groups, allowing for regioselective functionalization at other positions on the binaphthyl rings, particularly at the 6,6' positions. researchgate.net

A key strategy involves the synthesis of 6,6'-disubstituted-2,2'-diethoxy-1,1'-binaphthyl derivatives, which can then be used as bent ligands for the construction of coordination polymers. For example, starting from (R)-6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene, a Suzuki–Miyaura cross-coupling reaction can be employed to introduce coordinating moieties. This approach has been successfully used to synthesize ligands such as (R)-4,4′-(2,2′-diethoxy-[1,1′-binaphthalene]-6,6′)dipyridine and (S)-6,6′-dicarboxyl-2,2′-diethoxy-1,1′-binaphthalene.

These tailored ligands have been used to create one-dimensional (1-D) coordination polymers with specific metals, leading to distinct structural motifs. The dipyridyl ligand, for instance, forms isostructural 1-D looping chains with both Ni(II) and Cu(II), while the dicarboxylate version forms a similar looping chain with a Cu(II) paddlewheel motif. The use of Ag(I) with the dipyridyl ligand resulted in both linear and helical 1-D chains. This strategic derivatization highlights the versatility of the this compound scaffold in creating sophisticated supramolecular structures for potential applications in asymmetric catalysis and materials science.

Table 1: Ligands Derived from a this compound Scaffold
Starting MaterialDerived LigandMetal IonResulting StructureReference
(R)-6,6′-Dibromo-2,2′-diethoxy-1,1′-binaphthalene(R)-4,4′-(2,2′-diethoxy-[1,1′-binaphthalene]-6,6′)dipyridineNi(II)1-D Looping Chain
(R)-6,6′-Dibromo-2,2′-diethoxy-1,1′-binaphthalene(R)-4,4′-(2,2′-diethoxy-[1,1′-binaphthalene]-6,6′)dipyridineCu(II)1-D Looping Chain
(R)-6,6′-Dibromo-2,2′-diethoxy-1,1′-binaphthalene(R)-4,4′-(2,2′-diethoxy-[1,1′-binaphthalene]-6,6′)dipyridineAg(I)Linear and Helical 1-D Chains
(S)-BINOL Derivative(S)-6,6′-dicarboxyl-2,2′-diethoxy-1,1′-binaphthaleneCu(II)1-D Looping Chain with Paddlewheel Motif

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is typically a two-stage process: the oxidative coupling of 2-naphthol to form the BINOL precursor, followed by the etherification of the hydroxyl groups. Green chemistry principles have been applied to both stages to reduce environmental impact, minimize waste, and improve efficiency. aacmanchar.edu.innih.gov

The initial and critical step, the synthesis of BINOL, has seen significant green innovations. The traditional method often employs stoichiometric amounts of ferric chloride (FeCl₃) as an oxidant, which is less environmentally friendly. rsisinternational.org Greener alternatives focus on catalytic and more benign reagents. One approach involves the oxidative coupling of 2-naphthol using Cu-Montmorillonite, a solid clay-based catalyst. aacmanchar.edu.inrsisinternational.org This method can be performed by simple grinding, often without any solvent, and the catalyst is readily available. aacmanchar.edu.in Another sustainable method utilizes recyclable magnetic nanoparticles (Fe₃O₄) as a catalyst in water, a green solvent. arkat-usa.org Furthermore, an efficient and environmentally friendly process has been developed that uses hydrogen peroxide as a clean oxidant with a ferric chloride catalyst in an aqueous medium. google.com

Table 2: Comparison of Synthetic Methods for the BINOL Precursor
MethodCatalyst/ReagentSolvent/ConditionsKey AdvantagesReference
ConventionalFerric Chloride (FeCl₃) (stoichiometric)Various organic solventsEstablished method rsisinternational.org
Green CatalysisCu-Montmorillonite (catalytic)Solvent-free (grinding)Use of a green, available solid catalyst; solvent-free conditions. aacmanchar.edu.inrsisinternational.org
Green CatalysisFe₃O₄ Nanoparticles (catalytic)WaterRecyclable magnetic catalyst; use of water as a green solvent. arkat-usa.org
Green OxidationFerric Chloride (catalytic) / Hydrogen PeroxideWaterUse of a clean oxidant (H₂O₂); aqueous medium. google.com

Applications of 2,2 Diethoxy 1,1 Binaphthyl in Asymmetric Catalysis

Design and Synthesis of 2,2'-Diethoxy-1,1'-binaphthyl-Based Chiral Ligands

The versatility of the this compound framework allows for its incorporation into diverse ligand architectures, primarily through modification at other positions on the naphthyl rings. These ligands are instrumental in creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

Phosphine (B1218219) and Phosphite (B83602) Ligand Scaffolds

Phosphine and phosphite ligands derived from the this compound core are among the most successful classes of ligands in asymmetric catalysis. The synthesis of these ligands often involves the functionalization of the binaphthyl backbone, followed by the introduction of phosphorus-containing moieties.

A notable example involves the synthesis of chiral dipyridylphosphine ligands. For instance, ligands such as 2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine have been developed and shown to be highly effective in ruthenium-catalyzed asymmetric hydrogenations. polyu.edu.hk The synthesis of such complex ligands underscores the modularity of the binaphthyl system.

Furthermore, phosphite-phosphine ligands have been developed, offering a combination of electronic and steric properties. These ligands can be synthesized in a modular fashion, often starting from enantiopure precursors. acs.org The combination of a phosphite moiety with a phosphine within the same ligand, built upon the binaphthyl scaffold, has led to high enantioselectivities in reactions like rhodium-catalyzed hydrogenation. acs.org

The table below summarizes representative phosphine and phosphite ligands derived from binaphthyl frameworks and their applications.

Ligand TypePrecursorApplicationReference
DipyridylphosphineThis compound derivativeRu-catalyzed asymmetric hydrogenation polyu.edu.hk
Phosphite-phosphineSharpless epoxy ethers and binaphthyl unitsRh-catalyzed asymmetric hydrogenation acs.org
Phosphine-phosphoramiditeChiral BINOL or NOBINRh-catalyzed asymmetric hydroformylation acs.org

Diamine and Other Heteroatom-Containing Ligands

Beyond phosphorus-based ligands, the this compound scaffold has been employed to create ligands containing nitrogen and other heteroatoms. These ligands have shown significant promise in various catalytic asymmetric reactions. The introduction of diamine functionalities, for example, can lead to the formation of stable metal complexes that are highly effective catalysts. chemimpex.comchemscene.com

The synthesis of these ligands often starts with a functionalized this compound derivative, such as (R)-6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene. publish.csiro.au This intermediate can then be subjected to cross-coupling reactions to introduce nitrogen-containing groups. For example, a Suzuki-Miyaura cross-coupling reaction with 4-pyridyl boronic acid can yield a dipyridyl-functionalized binaphthyl ligand. publish.csiro.au These ligands are valuable in the construction of coordination polymers and metal-organic frameworks with applications in asymmetric catalysis and sensing. publish.csiro.au

Asymmetric Hydrogenation Reactions Catalyzed by this compound Derivatives

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and ligands derived from this compound have played a pivotal role in the development of highly efficient catalysts for this reaction. Ruthenium and rhodium complexes bearing these chiral ligands have demonstrated remarkable activity and enantioselectivity in the hydrogenation of a wide range of substrates, including ketones, alkenes, and β-keto esters. polyu.edu.hknih.gov

Ruthenium complexes of dipyridylphosphine ligands derived from a substituted binaphthyl framework have been shown to be highly active and enantioselective catalysts for the asymmetric hydrogenation of β-keto esters. polyu.edu.hk These reactions can proceed with high efficiency, achieving quantitative yields and excellent enantiomeric excesses (up to 98.5% ee) in short reaction times. polyu.edu.hk

The mechanism of these hydrogenations is often proposed to involve a metal-ligand bifunctional pathway, where a hydride on the metal and a proton from the ligand are transferred to the substrate in a concerted fashion. nih.gov The chiral environment created by the binaphthyl-based ligand dictates the facial selectivity of the hydrogen addition, leading to the formation of one enantiomer in excess.

The following table presents selected results for the asymmetric hydrogenation of various substrates using catalysts derived from binaphthyl ligands.

SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
β-Keto estersRu-dipyridylphosphineUp to 98.5% polyu.edu.hk
Simple ketonesRu-dipyridylphosphineUp to >99.9% polyu.edu.hk
(Z)-2-acetamido-3-arylacrylic acid methyl estersRu/Rh-dipyridylphosphineUp to 99.7% polyu.edu.hk
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]82% nih.gov

Carbon-Carbon Bond Formation via Asymmetric Catalysis

The formation of carbon-carbon bonds in an enantioselective manner is a central challenge in organic chemistry. Ligands derived from this compound have been successfully applied in several key C-C bond-forming reactions, enabling the synthesis of complex chiral molecules.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. wikipedia.org The use of chiral ligands allows for the asymmetric synthesis of axially chiral biaryls, which are important structural motifs in many natural products and pharmaceuticals. While direct applications of this compound-derived ligands in this specific reaction are less commonly reported than their BINAP counterparts, the underlying principles of using chiral phosphine ligands to control atroposelective cross-coupling are well-established. acs.org

For instance, chiral phosphoramidite-stabilized palladium nanoparticles have been utilized for the asymmetric Suzuki C-C coupling reaction to produce 2-ethoxy-1,1′-binaphthalene with high enantioselectivity (>99% ee). acs.org This highlights the potential of binaphthyl-based ligands in controlling the stereochemistry of this important transformation. The synthesis of these phosphoramidite (B1245037) ligands can start from functionalized binaphthyl precursors. acs.org

Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a classic and powerful tool for the construction of six-membered rings. uib.no The development of catalytic and asymmetric versions of this reaction has been a major focus of research. Chiral Lewis acids, often generated in situ from a metal precursor and a chiral ligand, can effectively catalyze the Diels-Alder reaction with high enantioselectivity.

Derivatives of 2,2'-dihydroxy-1,1'-binaphthyl, which can be obtained from this compound, have been used as ligands for the synthesis of chiral Lewis acids. thieme-connect.de For example, 3,3'-disubstituted-2,2'-dihydroxy-1,1'-binaphthyls have been employed as ligands for catalysts in stereoselective Diels-Alder reactions. thieme-connect.de These catalysts create a chiral pocket that directs the approach of the dienophile to the diene, resulting in the preferential formation of one enantiomeric product.

Nucleophilic Additions to Carbonyl Compounds

The addition of nucleophiles to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and its asymmetric variant provides access to valuable chiral alcohols. While a wide range of chiral ligands derived from the binaphthyl scaffold have been successfully employed in this transformation, specific data on the direct use of this compound as a ligand or pre-catalyst for enantioselective nucleophilic additions to carbonyl compounds is not extensively reported in the reviewed literature. The development of catalysts for these reactions often involves the use of related binaphthyls, such as BINOL and its derivatives, which can be modified to generate Lewis acidic metal complexes capable of activating the carbonyl group towards nucleophilic attack.

Other Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds. The development of chiral ligands for enantioselective versions of these reactions is a major focus in asymmetric catalysis. While the parent this compound has not been widely reported as a ligand in this context, derivatives bearing additional functional groups have been synthesized and evaluated.

In a notable example, phosphoramidite ligands were synthesized starting from optically active 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthyl. These chiral ligands were subsequently utilized in the palladium-catalyzed asymmetric allylic substitution reaction between 1,3-diphenylprop-2-enyl acetate (B1210297) and dimethyl malonate. The results of this study are summarized in the table below.

LigandYield (%)Enantiomeric Excess (ee, %)
(S,S,S)-Ligand 19837
(S,R,R)-Ligand 29725

Table 1: Palladium-catalyzed asymmetric allylic substitution using phosphoramidite ligands derived from 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthyl. The reaction was performed with 1,3-diphenylprop-2-enyl acetate and dimethyl malonate in the presence of a palladium catalyst. acs.org

The data indicates that these derivatives of this compound can induce asymmetry in this type of cross-coupling reaction, albeit with moderate enantioselectivity under the reported conditions. acs.org This suggests that the this compound backbone can serve as a platform for the design of new chiral ligands for various cross-coupling reactions.

Additionally, a novel derivative, 3,3'-diethoxycarbonyl-2,2'-diethoxy-1,1'-binaphthyl, has been synthesized and characterized. mdpi.org However, its application in asymmetric catalysis has not yet been reported.

Asymmetric Transformations Involving C-H Bond Functionalization

The direct functionalization of otherwise inert C-H bonds represents a highly atom- and step-economical approach to the synthesis of complex organic molecules. The development of catalysts for enantioselective C-H functionalization is a frontier in chemical research. The search of the scientific literature did not yield specific examples of the application of this compound or its direct derivatives as ligands or catalysts in asymmetric transformations involving C-H bond functionalization. Research in this area is dominated by other classes of chiral ligands, including those based on different binaphthyl scaffolds, cyclopentadienyl (B1206354) ligands, and chiral carboxylic acids. acs.org

Chiral Recognition and Sensing Architectures Utilizing 2,2 Diethoxy 1,1 Binaphthyl

Host-Guest Chemistry and Enantioselective Complexation

Host-guest chemistry explores the formation of unique structural complexes between a larger host molecule and a smaller guest molecule. In the context of 2,2'-diethoxy-1,1'-binaphthyl, its chiral cavity allows it to act as a guest that can be selectively complexed by larger host systems. This enantioselective complexation is a fundamental process for chiral recognition.

Detailed research has demonstrated the encapsulation of this compound enantiomers within synthetic, enantiopure host structures. For instance, self-assembled, water-soluble enantiopure Pd(II) tetrahedral nanocages have been shown to act as effective hosts for the chiral recognition of this compound (EtB). nih.govacs.orgresearchgate.net These large, hollow cages possess a distinct chiral interior.

In one study, the encapsulation of a racemic mixture of (R)- and (S)-2,2'-diethoxy-1,1'-binaphthyl was performed with homochiral tetrahedral cages, designated as (ΛΛΛΛ)T3 and (ΔΔΔΔ)T3. nih.gov The results showed a clear diastereomeric preference in the host-guest complexation. The (ΛΛΛΛ)T3 cage preferentially encapsulated the (R)-EtB enantiomer over the (S)-EtB enantiomer. nih.gov Conversely, the (ΔΔΔΔ)T3 cage showed a preference for the (S)-EtB enantiomer. nih.gov This selectivity is attributed to the specific geometric and stereochemical fit between the host's chiral cavity and the guest enantiomer. nih.gov

Enantioselective Encapsulation of this compound (EtB) in Chiral Cages
Chiral HostPreferred Guest EnantiomerEnantiomeric Ratio (Preferred:Disfavored)Reference
(ΛΛΛΛ)T3 Cage(R)-EtB75:25 nih.gov
(ΔΔΔΔ)T3 Cage(S)-EtB73:27 nih.gov

Analogous studies on the closely related 2,2'-dimethoxy-1,1'-binaphthyl show that permethylated β-cyclodextrin acts as a host, preferentially binding the (S)-enantiomer over the (R)-enantiomer. rsc.orgresearchgate.net This type of host-guest interaction, driven by non-covalent forces, is central to the design of more complex chiral recognition systems.

Development of Fluorescent and Chiroptical Sensors Based on this compound

The intrinsic fluorescence and chiroptical properties of the binaphthyl scaffold make it an excellent platform for developing sensors. chemrxiv.orgnih.gov When a chiral binaphthyl unit interacts with a chiral analyte, changes in its fluorescence or circular dichroism (CD) spectra can occur, signaling the recognition event. Sensors based on the this compound framework are designed to translate the subtle molecular interactions of enantioselective binding into a measurable optical signal.

Research has led to the creation of chiral metal-organic frameworks (MOFs) that function as effective fluorescent sensors. chemrxiv.org In one example, a ligand incorporating a hydrogenated this compound derivative (2,2'-diethoxy-3,3'-(4,4'-dipyridyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene) was used to construct a Cadmium(II) MOF. chemrxiv.org This material demonstrated high enantioselectivity in sensing amino acids and their derivatives through fluorescence quenching. chemrxiv.org

The effective design of chiral sensors relies on several key principles that govern the interaction between the sensor (host) and the analyte (guest).

The Three-Point Interaction Model : This classic model posits that for a host to differentiate between two enantiomers, there must be at least three points of interaction between the host and one of the enantiomers, with at least one of these interactions being stereochemically dependent. rsc.orgrsc.org These interactions can include hydrogen bonds, electrostatic forces, and steric repulsion.

Pre-organized and Rigid Cavities : The sensor's binding site should ideally be part of a rigid and well-defined structure. nih.govrsc.org Shape-persistent macrocycles and cages that incorporate the this compound unit create specific and constrained binding environments. nih.gov This pre-organization minimizes the entropic penalty upon binding and enhances selectivity.

Chirality Transfer : The sensor must be able to effectively transfer the stereochemical information from the recognition event to a signaling unit. In sensors based on the binaphthyl scaffold, the binaphthyl unit itself often serves as the chromophore or fluorophore. chemrxiv.orgacs.org The binding of an analyte can alter the dihedral angle between the two naphthalene (B1677914) rings, leading to a change in the chiroptical (CD or CPL) signal. nih.govmdpi.com

Complementarity : The size, shape, and functional group arrangement of the sensor's binding pocket must be complementary to the target analyte. researchgate.net Modifications to the binaphthyl core allow for the tuning of these properties to achieve recognition for specific classes of chiral molecules.

Understanding the mechanism of chiral recognition is crucial for developing more efficient and selective sensors. Mechanistic studies often employ a combination of spectroscopic techniques and computational modeling.

Fluorescence-based sensing mechanisms often involve photo-induced electron transfer (PET) or restriction of intramolecular motion. In some sensor designs, the fluorescence of the binaphthyl unit is quenched in its free state. Upon binding a guest, the formation of the host-guest complex can block the PET process, leading to a significant enhancement in fluorescence intensity. nih.gov Alternatively, the inclusion of a guest into the host's cavity can restrict the rotational freedom of parts of the molecule, which in turn reduces non-radiative decay pathways and increases the fluorescence quantum yield. rsc.org

Spectroscopic titrations using UV-Vis, fluorescence, and NMR are employed to study the stoichiometry and binding strength of the host-guest complexes. nih.gov For example, studies on porphyrin dimers linked by a binaphthyl unit have shown the formation of initial 1:1 sandwich complexes that can transform into 1:2 open complexes at higher guest concentrations. nih.gov These structural changes are accompanied by distinct changes in the CD spectrum, where the sign of the CD signal can be dictated by the absolute configuration of the guest molecule, providing a clear mechanism for chiroptical sensing. nih.gov X-ray crystallography of derivatives like 3,3'-diethoxycarbonyl-2,2'-diethoxy-1,1'-binaphthyl helps to visualize the solid-state conformation and packing, providing insights into the steric environment created by the binaphthyl core. mdpi.org

Chiral Separation Technologies Employing this compound Derivatives

The principles of enantioselective recognition are directly applied in chiral separation technologies. Derivatives of this compound are utilized in both chromatography and capillary electrophoresis to resolve racemic mixtures.

In high-performance liquid chromatography (HPLC), chiral recognition can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. While specific CSPs based directly on this compound are not widely documented, the broader class of binaphthyl derivatives is a cornerstone of many commercial and research-grade CSPs. acs.org These CSPs function by creating a chiral surface that interacts diastereomerically with the enantiomers of the analyte as they pass through the column, leading to different retention times and thus, separation.

Studies on related binaphthyl compounds, such as 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP), have been instrumental in comparing the chiral recognition abilities of different selectors, like cyclodextrins and bile salts, used as mobile phase additives in HPLC. nih.govresearchgate.net Such research provides a foundational understanding of the interactions that would govern the separation of analytes on a this compound-based stationary phase.

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for chiral analysis due to its low consumption of samples and selectors. researchgate.net In chiral CE, a chiral selector is added to the background electrolyte. The selector forms transient diastereomeric complexes with the analyte enantiomers, which have different mobilities under the applied electric field, enabling their separation.

Binaphthyl derivatives are frequently used as model analytes to test and develop new chiral CE methods. researchgate.netscirp.org Studies have investigated the separation of the enantiomers of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) using various chiral selectors. nih.govresearchgate.netnih.gov

Chiral Selectors for Binaphthyl Derivatives in Capillary Electrophoresis
Chiral SelectorAnalyteKey FindingReference
β-Cyclodextrin (β-CD)BNPAchieved separation; S-enantiomer migrates first. nih.govresearchgate.net
Permethylated β-CDBNP, BNEffective for both analytes. nih.govresearchgate.net
Cholic Acid Sodium SaltBNPAchieved separation; R-enantiomer migrates first (opposite to β-CD). nih.govresearchgate.net
Undecanoyl L-leucine (und-Leu)BNA, BNPAmino acid-based surfactant acts as a chiral pseudostationary phase for separation. scirp.org

These studies highlight that the choice of chiral selector is paramount. For instance, cyclodextrins and bile salts can exhibit opposite enantioselectivity for the same analyte, causing a reversal in the migration order. nih.govresearchgate.net Furthermore, using dual-selector systems can either enhance or diminish the separation, depending on their individual selectivities and concentrations. nih.govresearchgate.net This body of research on analogous compounds provides a robust framework for designing CE separation systems for analytes using selectors based on the this compound structure.

Coordination Chemistry and Metallosupramolecular Systems with 2,2 Diethoxy 1,1 Binaphthyl Ligands

Construction of Homochiral Metal-Organic Frameworks (MOFs)

Homochiral Metal-Organic Frameworks (MOFs) are a subclass of porous coordination polymers constructed from chiral organic linkers and metal ions or clusters, resulting in enantiomerically pure crystalline materials. The use of ligands derived from 2,2'-Diethoxy-1,1'-binaphthyl has proven to be a successful strategy for the synthesis of such frameworks. These ligands, possessing inherent C2 symmetry, can effectively transfer their chirality to the resulting three-dimensional structure.

A notable example involves the use of (R)-6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-bis(p-ethynylpyridine) as a bridging ligand with Cu(II) connecting points. This assembly leads to the formation of a hierarchically ordered homochiral MOF with a unique three-dimensional framework structure. nih.gov This structure arises from the simultaneous interlocking and interpenetration of one-dimensional ladders formed by linking exceptionally large rectangles. nih.gov Another approach has utilized (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine) with various divalent metals (Zn, Cd, and Ni), resulting in both one-dimensional infinite chains and two-dimensional rhombic grid structures. nih.govacs.org The final architecture of these MOFs is sensitive to the choice of anions and solvents used during crystallization. nih.govacs.org

Furthermore, phosphonic acid-functionalized this compound ligands have been coordinated with lanthanide metals to construct homochiral lanthanide bisphosphonate MOFs. nih.gov For instance, the ligand this compound-6,6'-bis(phosphonic acid) reacts with lanthanide ions to form layered structures. nih.gov However, the limited porosity of some of these initial phosphonate-based MOFs has restricted their application in areas like chiral separations. nih.gov

The strategic functionalization of the this compound core is crucial. For example, the introduction of dibenzoic acid moieties at the 5,5' positions of (R)-2,2'-dimethoxy-1,1'-binaphthyl (a closely related derivative) has been used to create both interpenetrated and non-interpenetrated chiral MOFs with Cu(II). rsc.org The modification of the hydroxyl group to a methoxy (B1213986) group was found to control the interpenetration of the resulting framework. rsc.org

LigandMetal IonResulting MOF StructureKey Features
(R)-6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-bis(p-ethynylpyridine)Cu(II)3D interlocked and interpenetrated frameworkHierarchically ordered, large rectangular units nih.gov
(S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine)Zn(II), Cd(II), Ni(II)1D infinite chains or 2D rhombic gridsStructure dependent on anions and solvents nih.govacs.org
This compound-6,6'-bis(phosphonic acid)LanthanidesLayered bisphosphonate MOFsLimited initial porosity nih.gov
(R)-2,2'-dimethoxy-1,1'-binaphthyl-5,5'-dibenzoic acidCu(II)3D non-interpenetrated frameworkControl over interpenetration by ligand modification rsc.org

Design and Assembly of Coordination Polymers and Supramolecular Cages

The modularity and defined geometry of this compound derivatives make them excellent building blocks for the rational design and self-assembly of coordination polymers and supramolecular cages with controlled architectures.

The self-assembly process, driven by the coordination between metal ions and the binaphthyl-based ligands, allows for a high degree of structural control. The inherent axial chirality of the this compound unit is effectively transferred to the resulting supramolecular assembly, dictating the handedness of helical structures or the chiral environment within a cage.

For instance, the reaction of an enantiopure elongated (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine) ligand with divalent metal ions like Zn(II), Cd(II), and Ni(II) has been shown to produce either one-dimensional (1D) infinite chains or two-dimensional (2D) rhombic grid structures. nih.govacs.org The final dimensionality and topology of these coordination polymers are highly dependent on the reaction conditions, including the nature of the anions and the solvents employed during crystallization. nih.govacs.org This sensitivity highlights the subtle interplay of forces that govern the self-assembly process.

The principle of chirality transfer is also fundamental in the construction of supramolecular cages. While direct examples using this compound are emerging, related binaphthyl systems demonstrate the potential. For instance, the self-assembly of a chiral BINOL-derived dicarboxylate with platinum(II) acceptors has led to the formation of a variety of chiral metallacycles. acs.org This work underscores how the stereochemical information encoded in the binaphthyl unit can direct the formation of complex, well-defined three-dimensional structures. frontiersin.org

A key feature of many coordination polymers and MOFs constructed from this compound-based ligands is their porosity. The rigid and bulky nature of the binaphthyl unit can prevent dense packing, leading to the formation of voids and channels within the crystalline material. These porous frameworks have significant potential for applications in separation science, particularly for the enantioselective separation of chiral molecules. researchgate.net

Research has shown that 2D chiral rhombic grids formed from (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine) and metal ions exhibit porosity, which could be harnessed for enantioselective separations and catalysis. acs.org Similarly, a fourfold interpenetrated porous coordination polymer synthesized from 6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-dibenzoate and zinc ions displayed a surface area of 502 m²/g and was investigated for hydrogen storage. scielo.org.mxunt.edu The small pore sizes in such interpenetrated frameworks are considered beneficial for enhancing interactions with guest molecules. unt.edu

The creation of porosity can also be a deliberate design strategy. In some metal-phosphonate systems derived from binaphthyl ligands, initial limited porosity was addressed by introducing phosphate (B84403) ester pillars that could be selectively hydrolyzed to create interlayer spaces. nih.gov While this specific example did not use the diethoxy derivative, it illustrates a general strategy applicable to this class of compounds. The potential for these materials in high-performance liquid chromatography (HPLC) as chiral stationary phases is also an active area of research, with related homochiral MOFs showing good molecular recognition abilities for various racemates. researchgate.net

Ligand DerivativeFramework TypePorosity FeaturePotential Application
(S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine)2D Rhombic GridsPermanent porosityEnantioselective separations, Catalysis acs.org
6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-dibenzoate3D Interpenetrated PCPSmall pores (~5 Å), 502 m²/g surface areaHydrogen storage scielo.org.mxunt.edu
Homochiral binaphthyl-based MOFs3D CagesExpanded open cagesHPLC enantiomer separation researchgate.net

Interactions with Transition Metal Ions in Coordination Complexes

The this compound scaffold, when appropriately functionalized with coordinating groups, readily interacts with a variety of transition metal ions to form discrete coordination complexes and extended coordination polymers. researchgate.net The nature of these interactions is fundamental to the construction of the metallosupramolecular systems discussed in the previous sections.

The coordination geometry of the metal ion plays a crucial role in determining the final architecture of the assembly. For example, the use of divalent transition metals such as Ni(II) and Cu(II) with (R)-4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6')dipyridine resulted in the formation of isostructural 1D looping chains. publish.csiro.au In these structures, pairs of the bent binaphthyl ligands coordinate to the metal centers. publish.csiro.au In contrast, the reaction with Ag(I) yielded both linear and helical 1D chains, demonstrating how the choice of metal ion can influence the resulting topology. publish.csiro.au

The coordination environment around the metal center is also influenced by the ligand itself. Studies on related 2,2'-dimethoxy-1,1'-binaphthyl derivatives have shown that the binaphthyl unit can act as a versatile building block. For instance, a dicarboxylate derivative of 2,2'-dimethoxy-1,1'-binaphthyl was shown to self-assemble with various Pt(II) acceptors with different bite angles (180°, 120°, or 90°) to form a suite of chiral metallacycles. acs.org This demonstrates the adaptability of the binaphthyl ligand in accommodating different coordination preferences of the metal center.

Furthermore, the electronic properties of the transition metal ion can be significant. The coordination of ligands to metal centers can lead to interesting photophysical or magnetic properties. While detailed studies on the photoluminescence or magnetic behavior of simple this compound complexes are not extensively reported in the provided context, the broader field of binaphthyl-metal complexes suggests this as a promising area for future investigation. acs.org The interaction of these chiral ligands with transition metals is also at the heart of their application in asymmetric catalysis, where the metal center is the active site for a chemical transformation, and the chiral ligand environment dictates the stereochemical outcome. acs.org

Computational and Mechanistic Investigations of 2,2 Diethoxy 1,1 Binaphthyl Chemistry

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular structure and electronic properties of binaphthyl derivatives. For 2,2'-Diethoxy-1,1'-binaphthyl, DFT calculations are instrumental in understanding its stable conformations and the influence of the ethoxy groups on its electronic environment.

Atropisomerism in binaphthyl compounds arises from restricted rotation around the C1-C1' bond, leading to stable, non-interconverting enantiomers. The conformational preferences of this compound are largely dictated by the steric hindrance imposed by the ethoxy groups at the 2 and 2' positions. In its "open" or non-bridged form, the dihedral angle between the two naphthalene (B1677914) rings is calculated to vary around 90°. This contrasts with bridged binaphthyl derivatives, which exhibit a more rigid and smaller dihedral angle of approximately 54°. The flexibility in the dihedral angle of the "open" form allows for an equilibrium between transoid and cisoid conformations.

The electronic structure of this compound is significantly influenced by the oxygen atoms of the ethoxy groups. These groups are electron-donating and can engage in resonance with the naphthalene rings, thereby increasing the electron density of the aromatic system. This electronic modulation can impact the compound's reactivity and its ability to coordinate with metal centers in catalytic applications. DFT calculations can map the electron density distribution and frontier molecular orbitals (HOMO and LUMO), providing a quantitative understanding of these electronic effects.

Table 1: Calculated Conformational and Electronic Properties of this compound

PropertyCalculated Value/Description
Stable Conformation Atropisomeric (axially chiral)
Dihedral Angle (C1-C1') Varies around 90° (in "open" form)
Conformational Equilibrium Exists between transoid and cisoid forms
Electronic Effect of Ethoxy Groups Electron-donating, increases electron density on the naphthalene rings

Theoretical Modeling of Asymmetric Catalytic Mechanisms

While specific theoretical models for asymmetric catalysis employing this compound as a ligand are not extensively documented in the literature, the general principles of modeling reactions with binaphthyl-based ligands are well-established. These models are crucial for understanding the origins of enantioselectivity and for the rational design of new catalysts.

Transition State Analysis and Enantioselectivity Prediction

The prediction of enantioselectivity in asymmetric catalysis relies heavily on the analysis of transition state structures. For a reaction catalyzed by a metal complex of this compound, the chiral environment created by the ligand dictates the facial selectivity of the substrate's approach to the metal center.

Computational modeling, often using DFT, can be employed to locate and calculate the energies of the diastereomeric transition states leading to the (R) and (S) products. The enantiomeric excess (ee) of the reaction can then be predicted from the energy difference between these transition states (ΔΔG‡) using the Eyring equation. The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the inclusion of solvent effects.

Substrate-Catalyst Interactions and Reaction Pathways

Understanding the non-covalent interactions between the substrate and the catalyst is key to elucidating the reaction mechanism and the source of stereocontrol. In the case of a this compound-metal complex, these interactions can include steric repulsion, hydrogen bonding, and π-π stacking.

Theoretical modeling can map out the entire reaction pathway, from the initial coordination of the substrate to the final product release. This allows for the identification of key intermediates and the rate-determining step of the catalytic cycle. By analyzing the geometry of the transition states, researchers can pinpoint the specific steric and electronic interactions that favor the formation of one enantiomer over the other. For instance, the bulky ethoxy groups can create a chiral pocket that sterically disfavors one of the two possible approaches of the substrate.

Studies on Torsion Angles and Axial Chirality

The axial chirality of this compound is a direct consequence of the hindered rotation around the C1-C1' single bond, which acts as a chiral axis. The barrier to rotation, and thus the stability of the enantiomers, is determined by the steric interactions between the substituents at the 2, 2', 8, and 8' positions of the naphthalene rings.

The torsion angle (dihedral angle) between the two naphthalene rings is a critical parameter that defines the conformation and chirality of the molecule. As mentioned, for "open" 2,2'-disubstituted binaphthyls like the diethoxy derivative, this angle is typically around 90°. This is a result of the balance between the steric repulsion of the ethoxy groups and the π-system of the opposing naphthalene ring.

DFT studies on related molecules like 1,1'-binaphthyl and 1,1'-bi-2-naphthol (B31242) (BINOL) have shown that the racemization process, or the interconversion between the two enantiomers, proceeds through a transition state where the two naphthalene rings are either coplanar (syn-periplanar) or anti-periplanar. The energy barrier for this rotation is a measure of the atropisomeric stability. For this compound, the presence of the ethoxy groups is expected to create a significant rotational barrier, ensuring the stability of its enantiomers under normal conditions.

Table 2: Comparison of Dihedral Angles in Binaphthyl Derivatives

CompoundSubstituents at 2,2'Dihedral Angle (approximate)
This compound -OCH2CH3~90°
Bridged Binaphthyls Alkylene or other linkers~54°
1,1'-Bi-2-naphthol (BINOL) -OHVaries, often less than 90° due to hydrogen bonding

Advanced Materials Science Applications of 2,2 Diethoxy 1,1 Binaphthyl

Chiral Polymers and Copolymers

The integration of the 2,2'-diethoxy-1,1'-binaphthyl moiety into polymer backbones leads to materials with stable, ordered conformations and distinct chiroptical activities. These polymers are synthesized through various modern polymerization techniques.

Optically active polymers incorporating the binaphthyl unit are synthesized using monomers derived from enantiomerically pure 2,2'-dialkoxy-1,1'-binaphthyls. Common strategies involve introducing polymerizable functional groups at specific positions on the binaphthyl core, typically at the 6,6' or 4,4' positions.

One prominent method is the Migita-Kosugi-Stille polycondensation . In this approach, a bistrialkylstannylated comonomer is reacted with a dibromo-binaphthyl derivative, such as (R)-6,6'-dibromo-2,2'-didodecyloxy-1,1'-binaphthyl, in the presence of a palladium catalyst like Pd(PPh₃)₄. nii.ac.jp This reaction effectively forms carbon-carbon bonds to construct the polymer main chain. Similarly, Suzuki coupling is employed, reacting dibromo-binaphthyl monomers with boronic acid derivatives. For instance, (S)-4,4′-dibromo-2,2′-diethoxy-6,6′-tertbutyl-BINOL has been polymerized with 1,3,5-tris(4-phenylboronic acid)benzene using a Pd(dppf)₂Cl₂ catalyst to yield chiral porous polymers. acs.orgcsic.es

Another route involves palladium-catalyzed carbonylation polymerization . Here, a monomer like (R)- or (S)-2,2'-bisalkoxy-6,6'-dibromo-1,1'-binaphthyl is reacted with various aromatic diols and carbon monoxide. jst.go.jp This method yields optically active polyarylates with molecular weights reaching up to 20,000 g/mol . jst.go.jp These polymers are often soluble in a range of organic solvents, including DMF, m-cresol, and THF. jst.go.jp

Furthermore, electrochemical polymerization offers an alternative route to synthesize these polymers, particularly for creating thin films with good electrochemical redox behavior. nii.ac.jp Polyamides and polyquinolines containing the binaphthyl core have also been synthesized through methods like the Friedlander reaction, resulting in polymers with high thermal stability. jlu.edu.cnscispace.com

Polymers containing the this compound unit exhibit significant chiroptical properties, primarily observed through Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL). The axial chirality of the binaphthyl moiety, when incorporated into a polymer backbone, often induces a helical or other ordered conformation. jst.go.jp This is evidenced by strong Cotton effects in the CD spectra, which are typically mirror images for polymers made from the (R) and (S) enantiomers, respectively. jst.go.jp

A key feature of these materials is the tunability of their chiroptical response. This can be achieved through several strategies:

Chemical Modification : Altering the chemical structure of the comonomer units copolymerized with the binaphthyl derivative can fine-tune the optical and electrochemical properties. nii.ac.jp For example, modifying the thiophene (B33073) unit in binaphthyl-thiophene copolymers allows for precise control over the chiroptical activity. nii.ac.jp

Substitution on the Binaphthyl Core : The dihedral angle between the two naphthalene (B1677914) rings is sensitive to the substituents on the binaphthyl unit itself. By changing the alkoxy groups (e.g., from methoxy (B1213986) to ethoxy or propoxy), this angle can be adjusted, which in turn regulates the CD absorption dissymmetry factor (gabs) and the luminescence dissymmetry factor (glum). acs.orgnih.gov Generally, a decrease in the dihedral angle leads to an increase in both gabs and glum. acs.org

Redox Control : In electrochemically active polymers, the chiroptical properties can be tuned by controlling the redox state. The oxidation and reduction of the polymer backbone can cause a mechanical change in the dihedral angle of the binaphthyl unit, leading to repeatable changes in the CD spectrum. nii.ac.jp

Environmental Control : The aggregation state and local environment significantly influence the chiroptical properties. In thin films, increased coplanarity and π-stacking between chromophores can cause a red-shift in absorption spectra compared to the solution state. nii.ac.jp The presence of additives or encapsulation within micelles can also dramatically enhance or alter the CD signals. nih.gov

The table below summarizes key chiroptical properties and their dissymmetry factors for polymers incorporating binaphthyl units.

Polymer TypeProperty MeasuredDissymmetry Factor (g)Tuning Mechanism
Binaphthyl-based CPL Polymersglum & gabsVaries with substitutionTuning dihedral angle via substitution acs.org
Binaphthyl-Thiophene CopolymersCircular Dichroism (CD)Repeatable changesElectrochemical redox state nii.ac.jp
PolyarylatesCircular Dichroism (CD)Large Cotton effectsInduced helical conformation jst.go.jp
Dialkoxy binaphthyls in micellesCD Signal IntensityUp to 7-fold enhancementNoncovalent encapsulation nih.gov

Integration into Organic Frameworks (OFs) and Other Porous Materials

The rigid, well-defined geometry of this compound derivatives makes them excellent building blocks (or "struts") for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs). scielo.org.mx These homochiral materials have potential applications in enantioselective separations, catalysis, and gas storage. scielo.org.mxacs.org

Enantiopure ligands derived from this compound, such as (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine), have been used to synthesize both one-dimensional (1D) chains and two-dimensional (2D) rhombic grid structures with metal ions like Zn(II), Cd(II), and Ni(II). acs.orgnih.gov The final structure of these frameworks is sensitive to the metal ion, the counter-anions present, and the solvents used during crystallization. acs.orgnih.gov Powder X-ray diffraction studies have confirmed that some of these 2D frameworks exhibit permanent porosity. acs.org

By using longer, more complex derivatives like (R)-6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-bis(p-ethynylpyridine), exceptionally large, hierarchically ordered frameworks can be built. nih.gov For example, a framework constructed with Cu(II) forms rectangles with dimensions of 24.8 Å x 48.6 Å. nih.gov Another derivative, 6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-dibenzoate, forms a fourfold interpenetrated PCP with Zn₄(μ₄-O) clusters, resulting in a material with a surface area of 502 m²/g that demonstrates a hydrogen storage capacity of 1.12 wt% at 48 bar. scielo.org.mx The steric bulk of the ethoxy groups on the binaphthyl unit can play a crucial role in creating large void spaces within the packed structure. publish.csiro.au

The table below provides details on specific porous frameworks constructed from this compound derivatives.

LigandMetal/Polymer TypeFramework DimensionalityKey Properties
(S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-bis(4-vinylpyridine)Zn, Cd, Ni1D Chains & 2D GridsPorosity in 2D grids acs.orgnih.gov
(R)-6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-bis(p-ethynylpyridine)Cu(II)3D (interlocked 1D ladders)Exceptionally large rectangular pores (24.8 x 48.6 Å) nih.gov
6,6'-dichloro-2,2'-diethoxy-1,1'-binaphthyl-4,4'-dibenzoateZn(II)3D (4-fold interpenetrated)Surface Area: 502 m²/g; H₂ Storage: 1.12 wt% scielo.org.mx
(S)-4,4′-dibromo-2,2′-diethoxy-6,6′-tertbutyl-BINOLSuzuki Porous Polymer3D NetworkSurface Area: 456 m²/g acs.orgcsic.es

Chiral Liquid Crystals and Their Applications

While this compound itself may not be liquid crystalline, its derivatives are highly effective as chiral dopants . tandfonline.com When a small amount of a chiral binaphthyl derivative is added to an achiral nematic liquid crystal (NLC) host, it induces a helical superstructure, transforming the nematic phase into a chiral nematic (N*) phase. kyushu-u.ac.jprsc.org

The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which measures the degree of helical twist induced in the host material. rsc.org Research has shown that the HTP of binaphthyl dopants is influenced by several molecular factors, including steric bulk and polarizability. rsc.org For instance, in a series of (R)-6,6′-substituted binaphthyl dopants, those with less steric hindrance and larger polarizability exhibited higher HTP values. rsc.org

The synthesis of 6,6′-disubstituted-2,2′-diethoxy-1,1′-binaphthyls has been reported specifically for their investigation as chiral dopants. tandfonline.com The molar twisting powers (βM) of these compounds were measured in different nematic hosts, confirming their ability to induce chirality. tandfonline.com The temperature dependence of the HTP is also an important characteristic that correlates with the structural and electronic properties of the dopant and its interaction with the host molecules. rsc.org These induced chiral nematic phases are critical for applications in displays and photonics. Furthermore, binaphthyl-based dopants have been used to create chiral emissive nematic liquid crystals, which can self-assemble into ordered textures that lead to a high luminescence dissymmetry factor (glum) for aggregation-induced circularly polarized luminescence. lookchem.com

Advanced Analytical and Structural Elucidation Techniques in 2,2 Diethoxy 1,1 Binaphthyl Research

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. springernature.com For chiral compounds like 2,2'-Diethoxy-1,1'-binaphthyl, this method is instrumental in establishing the absolute configuration of a specific enantiomer. The determination of the absolute configuration is made possible by the anomalous dispersion effect, particularly when heavy atoms are present in the structure. researchgate.net The Flack parameter, derived from the diffraction data, is a critical value used to confirm the absolute stereochemistry of an enantiomerically pure crystal. researchgate.net

In a study of a derivative, 2,2'-{[(2,2'-Diethoxy-1,1'-binaphthalene-6,6'-diyl)bis(4,1-phenylene)]bis(methanylylidene)}dimalononitrile, single crystals suitable for X-ray diffraction were obtained, and the structure was solved. nih.gov The analysis revealed a dihedral angle of 68.82 (8)° between the two naphthalene (B1677914) ring systems, a key structural feature of the binaphthyl core. nih.gov This dihedral angle is a consequence of the steric hindrance between the two naphthalene units, which is the origin of the axial chirality in the 1,1'-binaphthyl system.

The crystallographic data for this derivative provides valuable insight into the solid-state conformation of a molecule containing the this compound scaffold.

Table 1: Crystallographic Data for a this compound Derivative nih.gov

Parameter Value
Chemical Formula C₄₄H₃₀N₄O₂
Molecular Weight 646.72
Crystal System Tetragonal
Space Group I4₁/a
a (Å) 8.4556 (12)
c (Å) 46.991 (9)
Volume (ų) 3359.7 (10)
Z 4
Temperature (K) 173
Radiation Mo Kα

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the assessment of sample purity.

The ¹H NMR spectrum of (R)-2,2'-diethoxy-1,1'-binaphthyl has been reported, showing the characteristic signals for the ethoxy groups and the aromatic protons of the binaphthyl core. researchgate.net The integration and multiplicity of these signals are used to confirm the presence and connectivity of the different functional groups within the molecule. For instance, the ethoxy group typically displays a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling to each other. The aromatic region of the spectrum is more complex due to the coupling between the various naphthalene protons.

NMR is also employed to study the dynamic behavior and conformation of binaphthyl derivatives in solution. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing evidence for the preferred dihedral angle of the binaphthyl system in a given solvent. rsc.org Furthermore, NMR is a primary method for determining the purity of a sample by identifying signals corresponding to solvents or other impurities. For quantitative purity analysis, a known amount of an internal standard can be added to the NMR sample.

Table 2: Representative ¹H NMR Data for a 2,2'-Dialkoxy-1,1'-binaphthyl Derivative

Proton Chemical Shift (ppm) Multiplicity
Aromatic-H 7.08 - 7.78 m
O-CH₂-CH₃ 3.33 - 3.87 m
O-CH₂-CH₃ 0.91 t

Note: This table is a generalized representation based on data for a derivative. rsc.org Specific shifts and multiplicities for this compound may vary.

Spectroscopic Methods for Mechanistic Intermediates

Understanding the reaction mechanisms involving this compound, particularly in catalytic applications, often requires the detection and characterization of transient intermediates. Spectroscopic techniques are invaluable for this purpose. While direct studies on mechanistic intermediates of this compound are not extensively reported, research on analogous binaphthol systems provides a clear framework for how such investigations are conducted.

For example, in the oxidation of binaphthol derivatives, spectroscopic methods have been used to identify key intermediates. nih.gov Techniques such as NMR and mass spectrometry can be employed at low temperatures or in rapid-injection setups to trap and characterize short-lived species. In one study, an intermediate binaphthone was isolated and characterized during the oxidation of a binaphthol to a bis-ortho-quinone. nih.gov This was achieved by using a milder oxidizing agent, which allowed for the accumulation of the intermediate to a detectable level. nih.gov The structure of this intermediate was then confirmed, providing crucial evidence for the proposed reaction pathway. nih.gov These approaches could be similarly applied to investigate reactions of this compound, for instance, in metal-catalyzed cross-coupling reactions where it might act as a ligand.

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule. The CD spectrum of a chiral binaphthyl derivative is typically dominated by exciton-coupled bands arising from the interaction of the transition dipoles of the two naphthalene chromophores.

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration and the dihedral angle between the naphthalene rings. nih.gov For example, a study on (R)-2,2'-dimethoxy-1,1'-binaphthyl, a close analog, showed a characteristic CD spectrum with a positive-positive-negative Cotton effect pattern in the ¹Lₐ-¹Lₐ region and a strong negative couplet at the ¹Bₑ band. nih.gov The CD spectrum for this compound has also been reported, confirming its chiroptical properties. rsc.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict the spectra for different conformations and to aid in the assignment of the absolute configuration. nih.gov By comparing the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the sample can be confidently determined.

Q & A

Q. What are the standard synthetic routes for preparing 2,2'-Diethoxy-1,1'-binaphthyl derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves functionalization of the binaphthyl core. Key approaches include:

  • Disodium Salt Route : Reacting the sodium salt of (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-dicarboxylic acid with α,ω-bis(chlorodiorganostannyl)alkane spacers to form chiral organotin compounds .
  • Lithium-Mediated Alkylation : Large-scale synthesis via lithiation of this compound using lithium metal and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF), followed by reaction with chlorodiphenylphosphine .
  • Derivatization from BINOL : Starting from enantiopure 1,1'-bi-2-naphthol (BINOL), bromination or alkylation steps introduce ethoxy groups at the 2,2' positions .

Q. How can the dihedral angle of this compound be experimentally determined?

Methodological Answer: The dihedral angle (θ) between the two naphthyl rings is critical for chiral properties and can be quantified via:

  • CD Spectroscopy : The wavelength splitting (Δλmax) of the 220 nm CD couplet correlates linearly with θ. This method is solvent- and concentration-independent, validated on derivatives like 2,2'-dimethyl-1,1'-binaphthyl .
  • X-ray Crystallography : Single-crystal structures provide direct θ measurements, though this requires high-quality crystals.

Advanced Research Questions

Q. How can this compound derivatives be integrated into homochiral metal-organic frameworks (MOFs) for asymmetric catalysis?

Methodological Answer: Chiral MOFs can be constructed by:

  • Direct Incorporation : Using this compound dicarboxylate ligands (e.g., disodium (S)-2,2'-diethoxy-1,1'-binaphthyl-6,6'-dicarboxylate) as linkers with metal nodes (e.g., Zn, Cu) to form porous frameworks. These MOFs exhibit enantioselective catalytic activity in reactions like hydrogenation .
  • Post-Synthetic Modification : Functionalizing pre-formed MOFs with binaphthyl-derived phosphine or amine ligands to enhance catalytic versatility .

Q. What strategies resolve contradictions in reported dihedral angles for this compound derivatives?

Methodological Answer: Discrepancies in θ values arise from solvent effects, substituent electronic differences, or measurement techniques. Resolution strategies include:

  • Standardized CD Calibration : Use the linear Δλmax-θ relationship (from ) as a reference for derivatives under identical conditions.
  • Computational Validation : Density functional theory (DFT) calculations to model θ under varying substituents (e.g., ethoxy vs. methoxy groups).
  • Cross-Technique Correlation : Compare CD data with X-ray or NMR-derived torsional angles.

Q. How can this compound be applied in enantioselective sensing?

Methodological Answer: Chiral covalent organic frameworks (CCOFs) incorporating binaphthyl units enable enantioselective fluorescence quenching:

  • CCOF Synthesis : React this compound-4,4'-dialdehyde with tetrakis(4-aminophenyl)ethylene (TPE) to form fluorescent, chiral nanosheets.
  • Mechanism : Enantiomers bind to the CCOF with varying affinities, inducing differential fluorescence quenching. Applications include vapor-phase chiral discrimination .

Q. What are the challenges in designing transition metal catalysts using this compound-based ligands?

Methodological Answer: Key challenges and solutions:

  • Steric Hindrance : Bulky ethoxy groups may limit metal coordination. Mitigate by introducing flexible spacers (e.g., octahydrobinaphthyl derivatives) .
  • Ligand Stability : Phosphine oxidation during synthesis requires inert conditions. Use chlorodiphenylphosphine in THF at 0°C for controlled reactivity .
  • Enantiopurity Retention : Ensure asymmetric synthesis steps (e.g., starting from enantiopure BINOL) to preserve chirality in ligands like BINAP derivatives .

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